2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

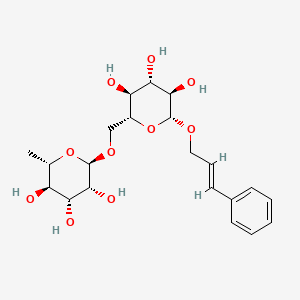

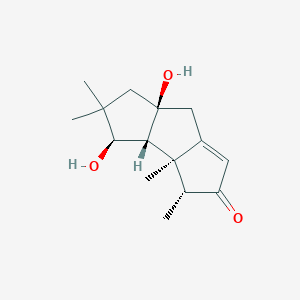

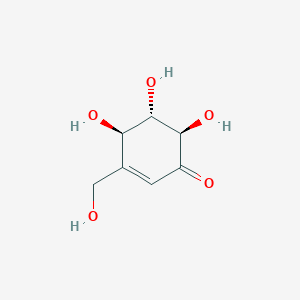

2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester, also known as POB, is a versatile and important compound in organic chemistry. It is a heterocyclic compound with a five-membered ring structure containing one nitrogen and one oxygen atom . The molecular formula is C14H17NO3, and it has an average mass of 247.290 Da .

Synthesis Analysis

The synthesis of oxazolines, including this compound, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . A novel protocol for ruthenium(II) catalyzed synthesis of 2-oxazolines was designed by the reaction of ethanolamine and aryl nitriles using a specific catalyst .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring having one nitrogen and one oxygen atom . The bond lengths to hydrogen were automatically modified to typical standard neutron values, i.e., C–H = 1.083 and N–H = 1.009 Å .Chemical Reactions Analysis

Oxazoline compounds, including this compound, are known to participate in various chemical reactions . For instance, esters react with Grignard reagents to yield tertiary alcohols . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis

Oxazoles, including this compound, are doubly unsaturated 5-membered rings. They were first prepared in 1947, have a boiling point of 69 °C, and are stable liquids at room temperature . The physical and chemical properties of these compounds can be influenced by various factors, including the substitution pattern in the derivatives .Wirkmechanismus

While the specific mechanism of action for 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester is not explicitly mentioned in the search results, oxazole derivatives in general have been found to exhibit a wide spectrum of biological activities . These activities are often influenced by the presence of hetero atoms or groupings, which can impart preferential specificities in their biological responses .

Zukünftige Richtungen

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that the study and application of 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester and similar compounds will continue to be a significant area of research in the future .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester involves the cyclization of an amino acid derivative to form the oxazoline ring, followed by esterification to introduce the tert-butyl ester group.", "Starting Materials": [ "Phenylalanine", "Di-tert-butyl dicarbonate", "Triethylamine", "Thionyl chloride", "Methanol" ], "Reaction": [ "Phenylalanine is protected by reacting with di-tert-butyl dicarbonate and triethylamine to form the corresponding N-tert-butyl carbamate.", "The N-tert-butyl carbamate is then reacted with thionyl chloride to form the corresponding N-tert-butyl chloroformate.", "The N-tert-butyl chloroformate is then reacted with methanol to form the corresponding N-tert-butyl methyl carbamate.", "The N-tert-butyl methyl carbamate is cyclized with thionyl chloride to form the oxazoline ring.", "The resulting oxazoline is then esterified with tert-butanol and catalytic acid to form the desired compound, 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester." ] } | |

CAS-Nummer |

709656-07-5 |

Molekularformel |

C14H17NO3 |

Molekulargewicht |

247.29 g/mol |

IUPAC-Name |

tert-butyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)11-9-17-12(15-11)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |

InChI-Schlüssel |

NFTCCWULNGORJA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1COC(=N1)C2=CC=CC=C2 |

Kanonische SMILES |

CC(C)(C)OC(=O)C1COC(=N1)C2=CC=CC=C2 |

Synonyme |

2-P-OACA-BE 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl este |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R)-3-[(3S,8S,9S,10R,13R,14S,17R)-3-Acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate](/img/structure/B1250253.png)

![(2S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1250255.png)

![7-Methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B1250262.png)